molecular formula C11H14N2O2 B13214304 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid

2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid

Cat. No.: B13214304
M. Wt: 206.24 g/mol
InChI Key: MCKRXLYANYZYRV-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a 2-methylcyclopentyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the pyrimidine ring.

Scientific Research Applications

2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid include other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylcyclopentyl group provides steric hindrance and influences the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methylcyclopentyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-3-2-4-8(7)10-12-6-5-9(13-10)11(14)15/h5-8H,2-4H2,1H3,(H,14,15)

InChI Key

MCKRXLYANYZYRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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